IR415 -

IR415

Catalog Number: EVT-3044874
CAS Number:
Molecular Formula: C13H14F2N4S
Molecular Weight: 296.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IR415 was identified through high-throughput screening methods aimed at discovering small molecules that could modulate the activity of HBx. This compound is classified as an antiviral agent, specifically designed to inhibit HBV replication and function. Its development is part of ongoing research efforts to find effective treatments for chronic hepatitis B infections, which affect millions of people worldwide.

Synthesis Analysis

Methods and Technical Details

The synthesis of IR415 involves several key steps that focus on creating derivatives with enhanced antiviral activity. A recent study synthesized twenty derivatives of IR415, referred to as DSA-00, and evaluated their effectiveness against HBV. The synthetic pathway typically includes:

  1. Starting Materials: Simple and readily available chemicals are used as precursors.
  2. Reaction Conditions: Specific temperature, solvent, and catalyst conditions are optimized to facilitate the desired chemical transformations.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the active forms for testing.

The detailed methodologies employed in the synthesis process are crucial for ensuring the purity and efficacy of the resulting compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of IR415 is characterized by its specific interactions with HBx. The compound exhibits a high binding affinity (Kd = 2 nM) for HBx, indicating its potential effectiveness in inhibiting the protein's function.

  • Molecular Formula: The precise molecular formula and structural representation can be derived from its chemical synthesis data.
  • Structural Features: Key functional groups within IR415 contribute to its interaction with HBx, enhancing its ability to block viral replication.

The structural analysis is essential for understanding how modifications to the compound might influence its antiviral properties .

Chemical Reactions Analysis

Reactions and Technical Details

IR415 undergoes specific chemical reactions that facilitate its interaction with biological targets. Notably, it acts by:

  1. Binding to HBx: The primary reaction involves the selective binding of IR415 to HBx, which disrupts its ability to suppress RNA interference mechanisms.
  2. Inhibition of Viral Processes: By blocking HBx activity, IR415 indirectly inhibits various downstream processes essential for HBV replication.
Mechanism of Action

Process and Data

The mechanism by which IR415 exerts its antiviral effects involves several steps:

  1. Targeting HBx: Upon administration, IR415 binds selectively to HBx protein.
  2. Disruption of RNA Interference Suppression: By inhibiting HBx, IR415 reverses the suppression of RNA interference pathways that would otherwise allow viral replication.
  3. Reduction in Viral Load: This disruption leads to decreased levels of viral particles in infected cells.

Data from pharmacological studies indicate that compounds like IR415 can significantly reduce viral loads in vitro, highlighting their potential as therapeutic agents against chronic hepatitis B infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IR415 possesses several notable physical and chemical properties:

These properties play a vital role in determining the feasibility of IR415 as a therapeutic agent .

Applications

Scientific Uses

IR415 has significant implications in scientific research and clinical applications:

  • Antiviral Research: It serves as a model compound for studying the inhibition of HBV replication mechanisms.
  • Drug Development: The insights gained from IR415's interactions with HBx may inform the design of new antiviral therapies targeting other viral infections.
  • High-Throughput Screening: Its identification through high-throughput screening illustrates the potential for discovering novel antiviral agents using similar methodologies.

Ongoing research aims to further elucidate the full spectrum of applications for IR415 within virology and drug development contexts .

Introduction to IR415 in the Context of Hepatitis B Virus (HBV) Pathogenesis

HBV as a Global Health Challenge: Epidemiological Relevance and Therapeutic Gaps

Chronic Hepatitis B virus (HBV) infection remains a critical public health burden, affecting approximately 296 million people globally and causing nearly 900,000 annual deaths from cirrhosis and hepatocellular carcinoma (HCC) [4] [10]. Despite the availability of prophylactic vaccines, the incidence of new chronic infections persists, particularly in resource-limited regions. Current first-line therapeutics—nucleos(t)ide analogs (NAs) such as entecavir and tenofovir—effectively suppress viral replication but rarely achieve functional cure (defined as sustained HBsAg loss and undetectable HBV DNA). NA therapy typically requires lifelong administration due to viral rebound upon cessation, with annual HBsAg seroclearance rates of only ~1% [1] [10]. This limitation stems from the persistence of covalently closed circular DNA (cccDNA), the viral minichromosome that serves as a transcription template within infected hepatocytes [6] [10]. Novel agents targeting non-enzymatic viral components like HBx represent an unmet therapeutic need.

Table 1: Global Burden of HBV and Limitations of Current Therapies

ParameterValueTherapeutic Implication
Chronic HBV infections296 millionMassive target population
Annual HBV-related deaths1.1 millionUrgency for curative therapies
Functional cure rate with NAs~1%Inadequate for disease eradication
cccDNA half-life>6 monthsPersistence necessitates new targets

Data sources: [4] [10]

Role of Hepatitis B Virus X Protein (HBx) in Viral Replication and Host Immune Evasion

HBx is a 17 kDa multifunctional regulatory protein encoded by the HBV genome that is indispensable for viral replication. Its key roles include:

  • Transcriptional Activation: HBx binds to cccDNA and recruits host transcription factors (e.g., CREB, NF-κB) and chromatin-modifying enzymes to enhance viral RNA synthesis [6] [8]. HBx-deficient HBV mutants show >90% reduction in viral replication in hepatocyte models [4] [9].
  • Immune Evasion: HBx subverts innate immunity by:
  • Degrading mitochondrial antiviral-signaling protein (MAVS) via the ubiquitin-proteasome pathway to suppress RIG-I-like receptor signaling [8]
  • Inhibiting Dicer activity to block RNA interference (RNAi)-mediated antiviral defenses [2]
  • Disrupting IFN-α signaling by downregulating STAT phosphorylation [8]
  • Carcinogenesis: HBx promotes HCC through genomic instability, activation of oncogenic pathways (e.g., Ras/MAPK), and inhibition of tumor suppressors (e.g., p53) [4] [8].

HBx’s central role in maintaining cccDNA transcriptional activity and immune evasion makes it a compelling therapeutic target [6] [9].

IR415 as a Novel Anti-HBV Agent: Overview of Research Significance

IR415 (N-(2,4-difluorophenyl)-N′-[3-(1H-imidazol-1-yl) propyl] thiourea) emerged from a high-throughput screen of 14,400 compounds as a specific inhibitor of HBx-mediated RNAi suppression [2]. Its discovery marked a paradigm shift in anti-HBV drug development for several reasons:

  • First-in-class mechanism: IR415 directly targets HBx, unlike NAs that inhibit viral polymerase.
  • Restoration of intrinsic immunity: It reverses HBx-induced blockade of Dicer activity, enabling host RNAi machinery to degrade viral RNA [2].
  • Activity against drug-resistant strains: As HBx is highly conserved across HBV genotypes, IR415 shows pan-genotypic potential [2] [9].

Table 2: Key Characteristics of IR415 vs. Other Investigational HBx Inhibitors

PropertyIR415NitazoxanideTranilast
Target interactionDirect HBx binderDisrupts HBx-DDB1Direct HBx binder
Screening methodGFP-shRNA sensorSplit-luciferase assaySPRi chemical array
Effect on HBV replication>70% reduction (core protein)Moderate reductionModerate reduction
Effect on cccDNAIndirect (via pgRNA suppression)UnknownUnknown

Data sources: [2] [9] [16]

Properties

Product Name

IR415

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea

Molecular Formula

C13H14F2N4S

Molecular Weight

296.34 g/mol

InChI

InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)

InChI Key

KRSBPLFMLHNMPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2

Solubility

not available

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.